1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the construction of the pyrimidine core through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Cyclization: The intermediate product undergoes cyclization to form the pyrimido[2,1-f]purine structure.
Substitution Reactions: Subsequent substitution reactions introduce the methyl, phenoxyphenyl, and propyl groups at specific positions on the purine ring.
Final Cyclization and Purification: The final product is obtained through cyclization and purification processes, such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
1-Methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
- 1-Methyl-9-(4-methoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 1-Methyl-9-(4-chlorophenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Comparison: Compared to similar compounds, 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to the presence of the phenoxyphenyl group, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature can result in distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
873076-84-7 |
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Molecular Formula |
C24H25N5O3 |
Molecular Weight |
431.496 |
IUPAC Name |
1-methyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O3/c1-3-14-29-22(30)20-21(26(2)24(29)31)25-23-27(15-7-16-28(20)23)17-10-12-19(13-11-17)32-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-16H2,1-2H3 |
InChI Key |
FMHCCAFNZRYXHS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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